molecular formula C16H24O3 B1269083 Nonyl 4-hydroxybenzoate CAS No. 38713-56-3

Nonyl 4-hydroxybenzoate

Cat. No.: B1269083
CAS No.: 38713-56-3
M. Wt: 264.36 g/mol
InChI Key: MBNSKHJDYXPONL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Nonyl 4-hydroxybenzoate, also known as 4-Hydroxybenzoic Acid Nonyl Ester or Nonylparaben , is a chemical compound with a wide range of applications.

Biochemical Pathways

This compound is a derivative of 4-hydroxybenzoic acid (4-HBA), which is known to be involved in several biochemical pathways. For instance, in certain bacteria, 4-HBA is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . These compounds are then funneled into the TCA cycle .

Biochemical Analysis

Biochemical Properties

Nonyl 4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as 4-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of 4-hydroxybenzoic acid to form protocatechuate . This interaction is crucial for the degradation of aromatic compounds in various microorganisms. Additionally, this compound can bind to proteins involved in cellular signaling pathways, influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as 4-hydroxybenzoate hydroxylase, inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of aromatic compounds. It interacts with enzymes such as 4-hydroxybenzoate hydroxylase, which converts 4-hydroxybenzoic acid to protocatechuate . This conversion is a key step in the catabolic pathway of aromatic compounds, leading to their further breakdown and utilization as carbon and energy sources. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl 4-hydroxybenzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with nonanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification steps such as distillation and crystallization to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nonyl 4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nonyl alcohol, nonyl carboxylic acid, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

Nonyl 4-hydroxybenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 4-hydroxybenzoate (Methylparaben)
  • Ethyl 4-hydroxybenzoate (Ethylparaben)
  • Propyl 4-hydroxybenzoate (Propylparaben)

Comparison: Nonyl 4-hydroxybenzoate is unique due to its longer alkyl chain compared to other parabens like methyl, ethyl, and propyl 4-hydroxybenzoate. This longer chain enhances its lipophilicity, making it more effective in certain applications, particularly in industrial and cosmetic formulations .

Properties

IUPAC Name

nonyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-16(18)14-9-11-15(17)12-10-14/h9-12,17H,2-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNSKHJDYXPONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047885
Record name Nonylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38713-56-3
Record name Nonyl 4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38713-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-hydroxy-, nonyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038713563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonylparaben
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyl 4-Hydroxybenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Nonyl 4-hydroxybenzoate was isolated from the methanol extract of Salvia moorcroftiana alongside other compounds, including flavonoid glycosides and a benzene derivative []. Its structure was determined using a combination of 1D and 2D NMR spectroscopy, including homonuclear and heteronuclear experiments. This data, along with comparisons to previously published data, confirmed its identity as this compound [].

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